molecular formula C11H21FN2 B11778254 4-Fluoro-1'-methyl-1,4'-bipiperidine

4-Fluoro-1'-methyl-1,4'-bipiperidine

Cat. No.: B11778254
M. Wt: 200.30 g/mol
InChI Key: PDLIPSMEEJWFKV-UHFFFAOYSA-N
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Description

4-Fluoro-1’-methyl-1,4’-bipiperidine is an organic compound with the molecular formula C11H21FN2 It is a derivative of bipiperidine, characterized by the presence of a fluorine atom and a methyl group attached to the piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1’-methyl-1,4’-bipiperidine typically involves the coupling of piperidine derivatives. One common method is the homocoupling of 4-fluoropiperidine with 1-methylpiperidine under catalytic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of 4-Fluoro-1’-methyl-1,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1’-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or potassium cyanide can be employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-Fluoro-1’-methyl-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1’-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1,4’-bipiperidine: Lacks the methyl group, leading to different chemical properties and reactivity.

    1-Methyl-1,4’-bipiperidine: Lacks the fluorine atom, affecting its interaction with biological targets.

    4-Methyl-1,4’-bipiperidine: Similar structure but without the fluorine atom, resulting in different reactivity and applications.

Uniqueness

4-Fluoro-1’-methyl-1,4’-bipiperidine is unique due to the presence of both the fluorine atom and the methyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C11H21FN2

Molecular Weight

200.30 g/mol

IUPAC Name

4-fluoro-1-(1-methylpiperidin-4-yl)piperidine

InChI

InChI=1S/C11H21FN2/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9H2,1H3

InChI Key

PDLIPSMEEJWFKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)F

Origin of Product

United States

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